molecular formula C15H19ClN6O B2668013 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-chlorobenzamide CAS No. 2034517-45-6

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-chlorobenzamide

Cat. No.: B2668013
CAS No.: 2034517-45-6
M. Wt: 334.81
InChI Key: GQTMXCPYWCSVNV-UHFFFAOYSA-N
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Description

This compound is a derivative of benzamide with a complex substituent that includes a 1,3,5-triazine ring, which is a six-membered ring with three nitrogens and three carbons . The substituent also appears to have two dimethylamino groups attached to the triazine ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the triazine ring and the multiple dimethylamino groups . These groups could potentially participate in a variety of interactions, including hydrogen bonding and dipole-dipole interactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the triazine ring and the dimethylamino groups . For example, these groups could potentially affect the compound’s solubility, melting point, and reactivity.

Scientific Research Applications

Synthesis and Polymer Applications

Research into bi-functional melamine derivatives, including compounds structurally related to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-chlorobenzamide, has led to the development of new materials through polycondensation reactions. These reactions are crucial for creating polymers with specific properties, such as enhanced thermal stability and unique mechanical characteristics. Matsukawa et al. (1980) explored the synthesis of bi-functional melamine derivatives and analyzed their polycondensates, highlighting the potential of these compounds in the production of advanced materials (Matsukawa, S., Teshirogi, T., Sakamoto, M., & Tonami, H., 1980).

Fluorescent Tagging and Sensing

Functionalizing materials with compounds like this compound can introduce fluorescent properties, making them useful in sensing applications. Sankar et al. (2009) demonstrated the covalent attachment of a biologically active molecule structurally related to this compound on the hydroxyl terminated polybutadiene (HTPB) backbone, which did not affect the unique physico-chemical properties of HTPB. This modification introduces a strong fluorescence emission, indicating its potential for developing new fluorescent materials and sensors (Sankar, R. M., Saha, S., Meera, K. S. S., & Jana, T., 2009).

Environmental and Agricultural Applications

The versatility of compounds related to this compound extends to environmental and agricultural applications. For instance, the development of new herbicides and the study of their mechanism of action are critical for improving agricultural practices. Research by Viste et al. (1970) into dimethylpropynylbenzamides, which share functional similarities with the subject compound, revealed their herbicidal activity on annual and perennial grasses, suggesting potential utility in forage legumes, turf grasses, and cultivated crops (Viste, K., Cirovetti, A. J., & Horrom, B., 1970).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, if it were used as a dye, the color might come from the delocalization of electrons within the triazine ring .

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN6O/c1-21(2)14-18-12(19-15(20-14)22(3)4)9-17-13(23)10-7-5-6-8-11(10)16/h5-8H,9H2,1-4H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTMXCPYWCSVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2Cl)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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